molecular formula C29H31F3N2O3S B11509813 6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11509813
M. Wt: 544.6 g/mol
InChI Key: JEINFAYVCZHEMO-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a trifluoromethyl group, and various other functional groups

Preparation Methods

The synthesis of 6-TERT-BUTYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene core, the introduction of the trifluoromethyl group, and the attachment of the various functional groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as trifluoromethyl iodide, tert-butyl lithium, and various amines and acids. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The specific pathways involved would depend on the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 6-TERT-BUTYL-2-[2-(2-METHYLPHENOXY)ACETAMIDO]-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include other benzothiophene derivatives and compounds with trifluoromethyl groups. These compounds may share some properties, but the specific combination of functional groups in this compound gives it unique characteristics. For example, the presence of the trifluoromethyl group can enhance its stability and lipophilicity, while the benzothiophene core can provide specific electronic properties.

Properties

Molecular Formula

C29H31F3N2O3S

Molecular Weight

544.6 g/mol

IUPAC Name

6-tert-butyl-2-[[2-(2-methylphenoxy)acetyl]amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C29H31F3N2O3S/c1-17-9-5-8-12-22(17)37-16-24(35)34-27-25(19-14-13-18(28(2,3)4)15-23(19)38-27)26(36)33-21-11-7-6-10-20(21)29(30,31)32/h5-12,18H,13-16H2,1-4H3,(H,33,36)(H,34,35)

InChI Key

JEINFAYVCZHEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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